1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 163814-56-0
VCID: VC2805436
InChI: InChI=1S/C14H16N2O2/c1-10-14(9-17)11(2)16(15-10)8-12-4-6-13(18-3)7-5-12/h4-7,9H,8H2,1-3H3
SMILES: CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 163814-56-0

Cat. No.: VC2805436

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde - 163814-56-0

Specification

CAS No. 163814-56-0
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C14H16N2O2/c1-10-14(9-17)11(2)16(15-10)8-12-4-6-13(18-3)7-5-12/h4-7,9H,8H2,1-3H3
Standard InChI Key MVTAXJHLUMWNBU-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O
Canonical SMILES CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C=O

Introduction

Chemical Identification and Structural Properties

1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative characterized by a central pyrazole ring with specific functional groups attached at different positions. The compound has a well-defined chemical identity with established registry numbers and physical properties that distinguish it from related compounds in the pyrazole family. Its structure consists of a pyrazole core with methyl substituents at positions 3 and 5, a carbaldehyde group at position 4, and a 4-methoxyphenylmethyl group at position 1, creating its distinctive molecular architecture.

Chemical Identity

The compound is precisely identified through several standardized identifiers that enable consistent reference across chemical databases and research literature. These identifiers provide a unique recognition system that prevents confusion with structurally similar compounds.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number163814-56-0
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
PubChem CID43647221
Alternative Designations1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde; SCHEMBL3320584; NGA81456

The compound features a defined heterocyclic structure with specific substituents positioned strategically around the pyrazole core, leading to its unique physical and chemical behavior. The methoxy group on the phenyl ring contributes to its polarity and potential for hydrogen bonding, while the aldehyde group provides a reactive center for chemical modifications .

Physical and Chemical Properties

The physical and chemical properties of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are determined by its molecular structure, functional groups, and electronic distribution. These properties significantly influence its behavior in different chemical environments and its potential applications in various fields.

Chemical Reactivity

The reactivity of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is primarily driven by the aldehyde functional group at position 4 of the pyrazole ring. This carbonyl group serves as a reactive center for numerous chemical transformations, including oxidation, reduction, condensation reactions, and nucleophilic additions. The methoxy group on the phenyl ring can also participate in certain reactions, particularly those involving electron transfer mechanisms or hydrogen bonding.

Starting MaterialsIntermediate StepsKey Conditions
Hydrazine derivativesFormation of pyrazole coreControlled temperature and pH
Carbonyl compoundsIntroduction of methyl groupsCatalytic conditions
4-Methoxybenzyl halideN-alkylation at position 1Base-mediated reaction
Formylation reagentsIntroduction of aldehyde groupVilsmeier-Haack or similar conditions

The specific reaction conditions, including temperature, solvent systems, catalysts, and reaction times, would need to be carefully optimized to achieve high yields and purity of the final product. The synthetic route would likely require protection and deprotection steps to prevent undesired side reactions during the multi-step synthesis process.

Activity TypePotential MechanismApplication Area
AntioxidantFree radical scavengingOxidative stress-related conditions
Anti-inflammatoryInhibition of inflammatory mediatorsInflammatory disorders
AnticancerMultiple cellular targetsOncology research
AntimicrobialInteraction with microbial cellular componentsInfectious disease management

These potential activities are based on the biological profiles of structurally similar pyrazole derivatives. The specific substitution pattern in 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, particularly the presence of the aldehyde group and the 4-methoxyphenylmethyl substituent, may confer unique biological properties that could be exploited for therapeutic applications.

Related Compounds and Structural Analogues

The structural framework of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde shares similarities with several other pyrazole derivatives that have been studied more extensively. Comparing these related compounds provides valuable insights into structure-activity relationships and potential applications.

Structurally Related Pyrazole Derivatives

Several pyrazole derivatives with structural similarities to the target compound have been investigated for their chemical properties and biological activities .

Table 4: Structural Comparison with Related Pyrazole Derivatives

Related CompoundStructural DifferenceNoted Properties/Activities
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehydeDirect attachment of methoxyphenyl to pyrazoleSimilar reactive aldehyde functionality
1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acidCarboxylic acid instead of aldehydeDifferent reactivity profile
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehydeDifferent substitution patternDistinct structural features with dihedral angles between rings

Applications in Research and Industry

Based on its structural features and the known applications of related pyrazole derivatives, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has potential applications across various fields of research and industry.

Pharmaceutical Research

The compound's potential pharmaceutical applications stem from the diverse biological activities exhibited by pyrazole derivatives. These compounds have been extensively studied for their therapeutic potential in various disease areas .

Table 5: Potential Pharmaceutical Applications

Application AreaBasis for ApplicationDevelopment Stage
Anti-inflammatory agentsActivity of related pyrazoles against inflammatory pathwaysPreclinical research
Anticancer researchCytotoxic effects observed in similar compoundsEarly investigation
Antioxidant developmentFree radical scavenging capabilities of pyrazole derivativesTheoretical potential
Antimicrobial compoundsActivity against various pathogens noted in similar structuresPreliminary studies

Material Science Applications

Beyond pharmaceutical applications, pyrazole derivatives have shown utility in materials science, particularly as precursors for more complex molecular structures or as components in specialized materials.

Future Research Directions

The current understanding of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde reveals several promising avenues for future research that could expand its potential applications and deepen our knowledge of its properties.

Synthesis Optimization

Development of efficient, high-yielding synthetic routes would facilitate easier access to this compound for research purposes. This includes exploring green chemistry approaches, catalytic methods, and one-pot synthesis strategies to streamline production while minimizing environmental impact.

Comprehensive Biological Evaluation

Systematic screening of the compound against various biological targets would provide valuable insights into its therapeutic potential. This includes assessment of its activity against specific enzymes, receptors, and cellular pathways associated with various disease states.

Structure-Activity Relationship Studies

Systematic modification of the core structure to create a library of analogues would help establish detailed structure-activity relationships. This would involve varying substituents at different positions of the pyrazole ring and examining how these changes affect biological activity and physicochemical properties.

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